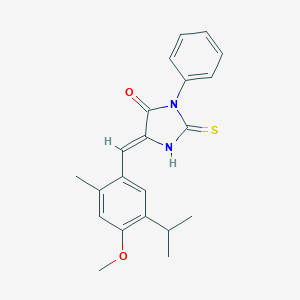![molecular formula C22H22N2O4S B300980 Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B300980.png)
Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is an organic compound that has gained significant attention in scientific research. It is a thiazolidine-based compound that exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is still under investigation. However, it is believed to exert its biological effects by modulating various signaling pathways. It can activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes. It can also inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Furthermore, it can induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to have a range of biochemical and physiological effects. It can reduce oxidative stress by increasing the expression of antioxidant enzymes. It can also inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, it can induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various fields of scientific research. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. One area of interest is its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties, which can protect neurons from oxidative stress-induced damage. Another area of interest is its potential application in the treatment of diabetes, as it can regulate glucose metabolism and improve insulin sensitivity. Additionally, further studies are needed to investigate its safety and toxicity profile.
In conclusion, Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a thiazolidine-based compound that exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its potential application in various fields of scientific research makes it a promising compound for future studies.
Métodos De Síntesis
The synthesis of Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves the reaction of 2-amino-4-methoxybenzoic acid with 2-chloroethyl ethoxycarbonylthioacetate, followed by the addition of 2,4-thiazolidinedione and 4-methoxy-3-methylbenzaldehyde. The reaction mixture is then refluxed in ethanol to obtain the final product in good yield.
Aplicaciones Científicas De Investigación
Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its potential application in various fields of scientific research. It has been shown to possess antioxidant properties, which can protect cells from oxidative stress-induced damage. Additionally, it exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It also has anticancer properties, as it can induce apoptosis in cancer cells and inhibit tumor growth.
Propiedades
Nombre del producto |
Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Fórmula molecular |
C22H22N2O4S |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
ethyl 4-[[(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C22H22N2O4S/c1-5-28-21(26)16-7-9-17(10-8-16)23-22-24(3)20(25)19(29-22)13-15-6-11-18(27-4)14(2)12-15/h6-13H,5H2,1-4H3/b19-13-,23-22? |
Clave InChI |
VOTVNHHVHSHUDN-YDOFSLMMSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC(=C(C=C3)OC)C)/S2)C |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OC)C)S2)C |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OC)C)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3,4-Dimethylphenyl)imino]-5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300897.png)
![3-Methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B300898.png)
![5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300899.png)
![3-(4-Bromophenyl)-5-[4-(diethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B300900.png)

![5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300905.png)

![5-(5-Chloro-2-hydroxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300907.png)
![3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B300908.png)

![4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B300914.png)
![{4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid](/img/structure/B300916.png)

